TCO-PEG8-TCO: A Technical Guide to a Bifunctional Bioorthogonal Linker
TCO-PEG8-TCO: A Technical Guide to a Bifunctional Bioorthogonal Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCO-PEG8-TCO is a homobifunctional crosslinker playing a pivotal role in the field of bioconjugation and drug development. This molecule features two trans-cyclooctene (B1233481) (TCO) groups at either end of a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO moieties are highly reactive toward tetrazine-functionalized molecules via an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of "click chemistry". This technical guide provides a comprehensive overview of TCO-PEG8-TCO, including its chemical structure and properties, detailed experimental protocols for its application, and a visual representation of a typical bioconjugation workflow.
Introduction to TCO-PEG8-TCO
TCO-PEG8-TCO belongs to a class of PEGylated reagents that enable the covalent linkage of two molecular entities. Its utility stems from the bioorthogonal nature of the TCO-tetrazine reaction, which proceeds rapidly under physiological conditions without the need for a catalyst and with no interference from biological functional groups.[1][2] The PEG8 linker enhances aqueous solubility and provides a flexible spacer, minimizing steric hindrance between the conjugated molecules.[1][3] These properties make TCO-PEG8-TCO an ideal tool for applications such as creating protein-protein conjugates, developing antibody-drug conjugates (ADCs), and constructing proteolysis-targeting chimeras (PROTACs).[4]
Chemical Structure and Properties
TCO-PEG8-TCO is characterized by a central polyethylene glycol chain of eight ethylene (B1197577) oxide units, capped at both ends by a trans-cyclooctene (TCO) group.
Structure:
A summary of the key chemical and physical properties of TCO-PEG8-TCO is presented in Table 1.
Table 1: Physicochemical Properties of TCO-PEG8-TCO
| Property | Value | Reference(s) |
| Chemical Formula | C36H64N2O12 | [1][5] |
| Molecular Weight | 716.9 g/mol | [1][5] |
| CAS Number | 2353409-67-1 | [1][5] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in DMSO, DCM, DMF | [1][5] |
| Storage Conditions | -20°C, protect from light | [1][5] |
| Stability | The TCO group has a short half-life and can isomerize to the less reactive cis-cyclooctene (CCO). Long-term storage is not recommended. | [1][5] |
The TCO-Tetrazine Ligation Reaction
The core of TCO-PEG8-TCO's functionality lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction between the TCO group and a tetrazine. This reaction is exceptionally fast, with second-order rate constants reported to be as high as 10³ - 10⁶ M⁻¹s⁻¹.[6][7] The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a stable dihydropyridazine (B8628806) product.[6][8]
The reaction can be monitored by the disappearance of the characteristic absorbance of the tetrazine between 510 and 550 nm.[6]
Experimental Protocols
The following are detailed protocols for the use of TCO-PEG linkers in bioconjugation. While TCO-PEG8-TCO is a bifunctional linker, the principles of conjugating each TCO end are similar to those for monofunctional TCO-PEG reagents.
General Protocol for Protein-Protein Conjugation using TCO-PEG8-TCO
This protocol outlines the steps to crosslink two different proteins (Protein A and Protein B), each functionalized with a tetrazine group, using the bifunctional TCO-PEG8-TCO linker.
Materials:
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Tetrazine-functionalized Protein A
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Tetrazine-functionalized Protein B
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TCO-PEG8-TCO
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Anhydrous DMSO or DMF
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Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
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Size-Exclusion Chromatography (SEC) system for purification
Procedure:
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Reagent Preparation:
-
Prepare a stock solution of TCO-PEG8-TCO in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
Prepare solutions of tetrazine-functionalized Protein A and Protein B in the reaction buffer at a concentration of 1-5 mg/mL.
-
-
Ligation Reaction:
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In a reaction vial, combine the tetrazine-functionalized Protein A and Protein B.
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Add the TCO-PEG8-TCO stock solution to the protein mixture. A 1:2 molar ratio of TCO-PEG8-TCO to total protein is a good starting point, but this may need to be optimized.
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Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or at 4°C for longer incubation times.[1][9]
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-
Purification:
-
Purify the resulting protein-protein conjugate from unreacted components using size-exclusion chromatography.[1]
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Workflow for PROTAC Synthesis using a TCO-PEG Linker
TCO-PEG linkers are valuable in the modular synthesis of PROTACs. The following workflow illustrates the general steps.
dot
Caption: PROTAC Synthesis and Evaluation Workflow.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for conjugating two proteins using a TCO-PEG-NHS ester and a tetrazine-PEG-NHS ester, followed by the TCO-tetrazine ligation. The same principle applies when using the bifunctional TCO-PEG8-TCO to link two tetrazine-modified proteins.
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Caption: Protein-Protein Conjugation Workflow.
Quantitative Data Summary
The efficiency of the TCO-tetrazine ligation is a key parameter for its application. Table 2 summarizes the reaction kinetics.
Table 2: TCO-Tetrazine Reaction Kinetics
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |
| TCO and Tetrazine derivatives | 10³ - 10⁶ | Aqueous media | [6][7] |
| TCO and 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | 9:1 Methanol/Water | [10] |
| TCO and Tetrazine | > 800 | Not specified | [2][9] |
Conclusion
TCO-PEG8-TCO is a powerful and versatile tool for chemical biology and drug development. Its bifunctional nature, combined with the rapid and specific TCO-tetrazine click chemistry, enables the efficient construction of complex biomolecular architectures. The integrated PEG8 spacer enhances its utility by improving solubility and providing optimal spacing. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate TCO-PEG8-TCO into their experimental designs for a wide range of applications, from fundamental research to the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. escholarship.org [escholarship.org]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCO-PEG8-TCO, 2353409-67-1 | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
